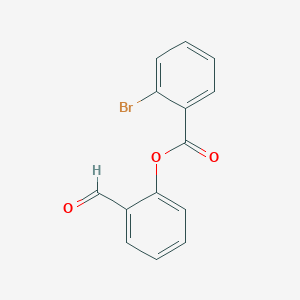

2-Formylphenyl 2-bromobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “2-Formylphenyl 2-bromobenzoate” has been reported. For instance, the synthesis of “3-formylphenyl 2-bromobenzoate” has been described . Additionally, the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been reported . Another study discusses the synthesis of cellulose p-phenylbenzoate by esterification and Suzuki–Miyaura coupling .Aplicaciones Científicas De Investigación

Bioorthogonal Coupling Reactions

A study by Ozlem Dilek et al. (2015) highlights the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution. This process involves combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid, yielding a single, stable product suitable for bioorthogonal coupling reactions, demonstrating its utility in protein conjugation under physiologically compatible conditions Dilek, Ozlem, et al. (2015).

Selective Functionalization of Indole C-H Bonds

Research conducted by Jing-Jing Pi et al. (2018) explores the use of diversely substituted 2-arylbenzoic acids, including 2-Formylphenyl 2-bromobenzoate derivatives, as proton shuttles in the direct arylation of indoles with bromobenzenes. This demonstrates the compound's role in enhancing yield and selectivity in the synthesis of complex organic molecules Pi, Jing-Jing, et al. (2018).

Synthesis of Dibenzo[fg,op]naphthacenes

Xiao Hong Cheng et al. (2003) described a facile synthesis method that uses 1,3-Bis(2-bromophenyl)-2,5-diphenylbenzenes, accessible by condensation of phenylacetates with corresponding pyrylium salts. This method, involving a palladium-catalyzed dehydrohalogenation, highlights the application of this compound in creating functionalized dibenzo[fg,op]naphthacenes Cheng, Xiao Hong, et al. (2003).

High-Temperature Water Synthesis of Benzimidazoles

A study by Lucinda M. Dudd et al. (2003) utilized high-temperature water to synthesize 2-phenylbenzimidazole from 1,2-phenylenediamine and benzoic acid, optimizing the yield to around 90%. This method, showcasing the solvent properties of high-temperature water, potentially includes applications of this compound derivatives in optimizing reaction conditions for the synthesis of benzimidazoles Dudd, Lucinda M., et al. (2003).

Propiedades

IUPAC Name |

(2-formylphenyl) 2-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrO3/c15-12-7-3-2-6-11(12)14(17)18-13-8-4-1-5-10(13)9-16/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGPNUNJJQXFNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride](/img/structure/B2861945.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2861953.png)

![(E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2861954.png)

![N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B2861960.png)

![{4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B2861961.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2861962.png)